Osimertinib

Beschreibung

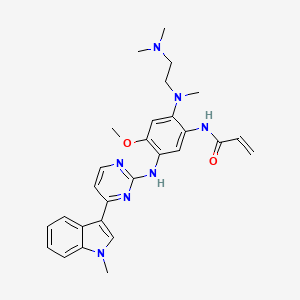

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUYJMQONPNNFPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501025961 | |

| Record name | Osimertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421373-65-0 | |

| Record name | Osimertinib | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-65-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osimertinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373650 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osimertinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09330 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Osimertinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501025961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSIMERTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C06JJ0Z2O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Osimertinib on EGFR Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[1] Developed to overcome resistance to earlier-generation TKIs, its mechanism of action is highly selective for both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[2] This guide provides a detailed examination of this compound's molecular interactions, its effects on downstream signaling cascades, quantitative efficacy data, mechanisms of resistance, and the experimental protocols used to characterize its activity.

The EGFR Signaling Pathway in NSCLC

The epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[3][4] In certain cancers, particularly NSCLC, mutations in the EGFR gene lead to constitutive, ligand-independent activation of the receptor.[5] This aberrant activation triggers a cascade of downstream signaling events, primarily through two major pathways:

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation and differentiation.

-

PI3K/AKT/mTOR Pathway: This cascade is a key mediator of cell survival, growth, and metabolism.

The sustained signaling from these pathways drives the uncontrolled growth and survival characteristic of tumor cells.

References

- 1. Acquired resistance mechanisms to this compound: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of this compound in epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. cancertools.org [cancertools.org]

- 5. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]

The Precision of Targeted Therapy: A Technical Guide to the Selectivity of Osimertinib for Mutant vs. Wild-Type EGFR

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osimertinib (AZD9291) represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. As a third-generation EGFR tyrosine kinase inhibitor (TKI), its clinical efficacy is intrinsically linked to its remarkable selectivity for sensitizing and resistance mutations within the EGFR kinase domain over the wild-type (WT) receptor. This technical guide provides an in-depth examination of the molecular basis for this selectivity, supported by quantitative data, detailed experimental methodologies, and visualizations of the underlying signaling pathways and experimental workflows.

Introduction: The Challenge of Targeting Mutant EGFR

The epidermal growth factor receptor is a critical signaling protein that, when mutated, can become a potent oncogenic driver in NSCLC.[1][2] First and second-generation EGFR TKIs, while initially effective against sensitizing mutations such as exon 19 deletions (Exon19del) and L858R, inevitably lead to the development of resistance.[3][4] The most common mechanism of acquired resistance is the T790M "gatekeeper" mutation in exon 20 of the EGFR gene, which accounts for 50-60% of cases.[3] This mutation enhances the ATP affinity of the kinase, reducing the efficacy of ATP-competitive inhibitors. Furthermore, the clinical utility of earlier generation TKIs is often limited by dose-limiting toxicities arising from the inhibition of wild-type EGFR in healthy tissues.

This compound was specifically designed to address these challenges by potently and irreversibly inhibiting both EGFR TKI-sensitizing and T790M resistance mutations while exhibiting significantly lower activity against WT EGFR. This selectivity profile translates into a wider therapeutic window, enabling higher target engagement in the tumor with a more manageable side-effect profile.

Quantitative Analysis of this compound's Selectivity

The selectivity of this compound is quantitatively demonstrated by comparing its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki) against various mutant forms of EGFR versus the wild-type receptor.

Potency Against Mutant and Wild-Type EGFR

The following table summarizes the in vitro potency of this compound against the kinase activity of various EGFR forms.

| EGFR Genotype | IC50 (nM) | Fold Selectivity vs. WT | Reference |

| Wild-Type | ~493.8 | - | |

| L858R | 12.92 | ~38x | |

| Exon 19 Deletion | 11.44 | ~43x | |

| L858R + T790M | 11.44 | ~43x | |

| Exon 19 Deletion + T790M | 12.92 | ~38x |

Note: IC50 values can vary between studies due to different experimental conditions.

As the data indicates, this compound is approximately 200-fold more selective for mutant EGFR over wild-type EGFR.

Kinetic Parameters of Inhibition

A deeper understanding of this compound's selectivity can be gained from its kinetic parameters, which dissect the binding affinity (Ki) and the rate of covalent inactivation (kinact).

| EGFR Form | Ki (nM) | kinact (s-1) | kinact/Ki (M-1s-1) | Reference |

| Wild-Type | 102 ± 15 | 0.013 ± 0.001 | 127,000 | |

| L858R | 34 ± 4 | 0.040 ± 0.002 | 1,180,000 | |

| L858R/T790M | 6 ± 1 | 0.040 ± 0.001 | 6,670,000 |

These kinetic studies reveal that this compound binds with a 3-fold higher affinity and reacts 3-fold faster with the L858R mutant compared to WT EGFR. For the double mutant L858R/T790M, it binds 17-fold tighter and reacts 3-fold faster than with the wild-type. The overall inactivation efficiency (kinact/Ki) is 20-fold and 50-fold higher for L858R and L858R/T790M, respectively, compared to WT EGFR.

Molecular Mechanism of Selective Inhibition

This compound's selectivity is rooted in its unique chemical structure and its covalent mechanism of action. It is a mono-anilino-pyrimidine compound that irreversibly binds to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.

The key to its selectivity lies in how the T790M mutation alters the ATP-binding pocket. The bulkier methionine residue at position 790, which confers resistance to first and second-generation TKIs, creates a favorable hydrophobic pocket that is exploited by this compound's structure. This allows for improved binding affinity and optimal positioning of its acrylamide "warhead" for covalent bond formation with C797. In contrast, in WT EGFR, the smaller threonine at position 790 does not provide the same favorable interactions, leading to weaker binding of this compound.

Molecular dynamics simulations and crystal structures have confirmed that this compound interacts extensively with the Met790 residue in the mutant EGFR, an interaction that is absent with Thr790 in the wild-type enzyme.

Impact on Downstream Signaling Pathways

By selectively inhibiting the kinase activity of mutant EGFR, this compound effectively blocks the downstream signaling cascades that drive tumor cell proliferation and survival. The two primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Caption: Differential inhibition of EGFR signaling by this compound.

In cells with mutant EGFR, these pathways are constitutively active, driving oncogenesis. This compound potently inhibits the phosphorylation of mutant EGFR, leading to the downregulation of both the MAPK and PI3K/AKT/mTOR pathways. This results in decreased cancer cell proliferation and angiogenesis. Due to its lower potency against WT EGFR, these vital signaling pathways are less affected in healthy cells at therapeutic concentrations of the drug, which is the basis for its improved safety profile.

Experimental Protocols for Assessing Selectivity

The determination of this compound's selectivity relies on a tiered approach, progressing from biochemical assays to cell-based models and finally to in vivo studies.

Caption: Experimental workflow for evaluating this compound's selectivity.

Biochemical Kinase Assays

Objective: To determine the direct inhibitory activity of this compound on purified EGFR kinase domains (wild-type and mutant).

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (WT, L858R, Exon19del, T790M, etc.) are expressed and purified. A generic tyrosine kinase substrate peptide is used.

-

Assay Reaction: The kinase, substrate, and [γ-³³P]-ATP are combined in a reaction buffer. The assay is initiated by the addition of ATP.

-

Inhibitor Addition: this compound is added at a range of concentrations to determine the IC50 value. For kinetic studies (Ki, kinact), pre-incubation times of the inhibitor with the enzyme are varied before the addition of ATP.

-

Detection: The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³³P]-ATP. The amount of incorporated radiolabel is quantified using a scintillation counter.

-

Data Analysis: The percentage of inhibition at each drug concentration is calculated relative to a no-drug control. IC50 values are determined by fitting the data to a four-parameter logistic curve. Kinetic parameters are derived from progress-curve analysis.

Cell-Based Proliferation Assays

Objective: To assess the effect of this compound on the viability and proliferation of cancer cell lines engineered to express different EGFR genotypes.

Methodology:

-

Cell Culture: Human lung cancer cell lines (e.g., PC-9 for Exon19del, H1975 for L858R/T790M) or Ba/F3 cells engineered to express specific EGFR mutations are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Drug Treatment: A serial dilution of this compound is added to the wells, and the plates are incubated for a set period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a colorimetric or luminescent assay, such as the MTS assay or CellTiter-Glo® Luminescent Cell Viability Assay. These assays quantify metabolic activity, which correlates with the number of viable cells.

-

Data Analysis: The results are normalized to vehicle-treated control cells, and IC50 values are calculated to determine the concentration of this compound required to inhibit cell growth by 50%.

In Vivo Xenograft Models

Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in a living organism.

Methodology:

-

Tumor Implantation: NSCLC cells harboring specific EGFR mutations are subcutaneously implanted into immunocompromised mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Drug Administration: Once tumors reach a specified volume, mice are randomized into vehicle control and treatment groups. This compound is administered orally, once daily, at various doses.

-

Efficacy Measurement: Tumor volume is measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors are excised and weighed.

-

Toxicity and Pharmacodynamic Assessment: The body weight of the mice is monitored as an indicator of general toxicity. Tumor and plasma samples can be collected to assess drug concentrations and the inhibition of downstream signaling molecules (e.g., p-EGFR) via Western blot or immunohistochemistry.

Conclusion

The therapeutic success of this compound is a direct consequence of its exquisite selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity is achieved through a combination of optimized non-covalent interactions within the ATP-binding pocket altered by the T790M mutation and an irreversible covalent bond with C797. This molecular precision allows for potent inhibition of the oncogenic signaling pathways that drive tumor growth in EGFR-mutant NSCLC, while minimizing the mechanism-based toxicities associated with the inhibition of wild-type EGFR. The rigorous preclinical evaluation, from biochemical assays to in vivo models, has been instrumental in defining the therapeutic window and confirming the differentiated profile of this compound, establishing it as a cornerstone of targeted therapy for this patient population.

References

- 1. What is the mechanism of this compound mesylate? [synapse.patsnap.com]

- 2. What is the mechanism of action of this compound mesylate? [synapse.patsnap.com]

- 3. This compound: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Blueprint of a Targeted Therapy: How Osimertinib Selectively Inhibits the EGFR T790M Mutant

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of the T790M "gatekeeper" mutation in the epidermal growth factor receptor (EGFR) kinase domain represents a significant clinical challenge in the treatment of non-small cell lung cancer (NSCLC). This acquired resistance mechanism diminishes the efficacy of first and second-generation EGFR tyrosine kinase inhibitors (TKIs). Osimertinib (AZD9291), a third-generation EGFR TKI, was specifically designed to overcome this resistance by potently and selectively targeting EGFR mutants, including T790M, while sparing wild-type (WT) EGFR. This guide provides a detailed technical overview of the molecular basis for this compound's targeted action, supported by quantitative data, experimental protocols, and visual representations of the underlying biological processes.

Molecular Mechanism of Action: Covalent Inhibition and Structural Selectivity

This compound's efficacy against the T790M mutant stems from its unique chemical structure and covalent binding mechanism. It is a mono-anilino-pyrimidine compound that irreversibly binds to the EGFR kinase domain.[1] The key to its potent and selective action lies in the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[1][2] This irreversible interaction effectively blocks the binding of ATP, thereby inhibiting the receptor's kinase activity and halting downstream signaling pathways that drive tumor growth and survival.

The T790M mutation, a substitution of threonine with a bulkier methionine at position 790, increases the receptor's affinity for ATP, which outcompetes first and second-generation TKIs. This compound overcomes this by not only forming the covalent bond with Cys797 but also through favorable hydrophobic interactions with the methionine at position 790. This dual-pronged approach contributes to its high potency against the T790M mutant.

Crucially, this compound exhibits significant selectivity for mutant EGFR over wild-type EGFR. In recombinant enzyme assays, this compound demonstrated nearly 200-fold greater potency against the L858R/T790M double mutant compared to wild-type EGFR. This selectivity is attributed to the specific conformation of the ATP-binding pocket in the mutant receptor, which allows for optimal positioning of this compound's reactive acrylamide group for covalent bond formation with Cys797. This preferential binding minimizes off-target effects on wild-type EGFR, leading to a more favorable safety profile compared to earlier generation TKIs.

Quantitative Data: Potency and Selectivity of this compound

The inhibitory activity of this compound against various EGFR genotypes has been extensively characterized using in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the IC50 values of this compound against different EGFR variants.

| EGFR Genotype | Cell Line | Assay Type | IC50 (nM) | Reference |

| Exon 19 deletion + T790M | Ba/F3 | Cell Viability | Low | |

| L858R + T790M | Ba/F3 | Cell Viability | Low | |

| Wild-Type EGFR | Ba/F3 | Cell Viability | High | |

| EGFR T790M | NCI-H1975 | Cell Viability | Potent | |

| Wild-Type EGFR | A549 | Cell Viability | Less Potent |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a compound to displace a fluorescently labeled tracer from the ATP-binding site of the EGFR kinase domain.

Materials:

-

EGFR T790M recombinant enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Alexa Fluor™ 647-labeled Kinase Tracer

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (e.g., this compound) and control inhibitor (e.g., staurosporine)

-

384-well plate

Procedure:

-

Tracer Optimization (Optional): Perform a serial dilution of the kinase tracer to determine the optimal concentration that yields a robust assay window. This is typically a concentration at or near the Kd of the tracer for the kinase.

-

Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in Kinase Buffer A to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the following in order:

-

Kinase Buffer A

-

Test compound or DMSO (vehicle control)

-

EGFR T790M enzyme

-

A mix of LanthaScreen™ Eu-anti-Tag Antibody and Alexa Fluor™ 647-labeled Kinase Tracer

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

-

Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability Assay (e.g., MTT Assay)

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

-

NSCLC cell lines (e.g., NCI-H1975 harboring L858R/T790M mutations)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10³ to 1.5 x 10³ cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for 72 hours. Include a vehicle-only control (DMSO).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against the logarithm of the drug concentration. Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis for EGFR Phosphorylation

This technique is used to detect the phosphorylation status of EGFR and downstream signaling proteins, providing a direct measure of inhibitor efficacy.

Materials:

-

NSCLC cell lines

-

This compound

-

EGF (Epidermal Growth Factor)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and blotting apparatus

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed cells and allow them to attach. Pre-treat cells with desired concentrations of this compound for a specified duration (e.g., 2 hours). Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15-30 minutes) to induce EGFR phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Signaling Pathways and Visualization

EGFR activation triggers a cascade of intracellular signaling pathways that are critical for cell proliferation, survival, and differentiation. The two major downstream pathways are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. This compound's inhibition of EGFR phosphorylation effectively blocks the activation of these pro-survival pathways.

EGFR Signaling Pathway Overview

Caption: Overview of the EGFR signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Inhibitor Comparison

Caption: A typical experimental workflow for the in vitro comparison of EGFR inhibitors.

Conclusion

This compound represents a paradigm of structure-based drug design, effectively addressing the clinical challenge of acquired resistance to EGFR TKIs mediated by the T790M mutation. Its covalent binding mechanism, coupled with its selectivity for mutant over wild-type EGFR, provides a potent and durable therapeutic response in patients with T790M-positive NSCLC. The experimental methodologies and signaling pathway visualizations presented in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate the molecular intricacies of targeted cancer therapies. Understanding these fundamental principles is crucial for the continued development of next-generation inhibitors that can overcome emerging resistance mechanisms and improve patient outcomes.

References

- 1. This compound in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the structural activity relationship of the this compound: A covalent inhibitor of double mutant EGFRL858R/T790M tyrosine kinase for the treatment of Non-Small Cell Lung Cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Era in EGFR-Targeted Therapy: A Technical Guide to the Discovery and Preclinical Development of AZD9291 (Osimertinib)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery and preclinical development of AZD9291 (osimertinib), a paradigm-shifting third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Facing the clinical challenge of acquired resistance to first and second-generation EGFR TKIs, primarily driven by the T790M "gatekeeper" mutation in non-small cell lung cancer (NSCLC), scientists at AstraZeneca embarked on a mission to develop a mutant-selective inhibitor that could overcome this resistance while sparing wild-type (WT) EGFR, thereby reducing associated toxicities.[1][2][3] This document details the medicinal chemistry journey, the intricate mechanism of action, and the comprehensive preclinical evaluation that paved the way for AZD9291's success in the clinic.

The Medicinal Chemistry Odyssey: From Lead to Candidate

The discovery of AZD9291 was a testament to a structure-guided drug design strategy.[4][5] The project, initiated in May 2009, began with the screening of forty compounds against both T790M mutant and wild-type EGFR. The core objective was to identify a compound that could selectively target the methionine residue of the T790M mutant over the threonine residue in wild-type EGFR.

The evolution from an early lead compound to the clinical candidate involved meticulous optimization of a mono-anilino-pyrimidine scaffold. Key structure-activity relationship (SAR) insights guided the chemical modifications to enhance potency against both EGFR sensitizing mutations (EGFRm+) and the T790M resistance mutation, while critically maintaining selectivity over wild-type EGFR. This effort led to the identification of AZD9291, a compound with a desirable balance of potent mutant EGFR inhibition, selectivity, and favorable drug-like properties.

Table 1: In Vitro Potency of AZD9291 Against EGFR Mutations

| Cell Line | EGFR Mutation Status | AZD9291 IC50 (nM) |

| PC-9 | Exon 19 deletion (Activating) | 13 - 54 |

| H3255 | L858R (Activating) | Data not specified in provided text |

| H1975 | L858R + T790M (Double Mutant) | < 15 |

| PC-9VanR | Exon 19 deletion + T790M (Double Mutant) | < 15 |

| LoVo | Wild-Type | Data not specified in provided text |

| Data synthesized from multiple preclinical studies. |

Mechanism of Action: Irreversible and Selective Inhibition

AZD9291 is an irreversible inhibitor of the EGFR kinase. It forms a covalent bond with the cysteine-797 residue located in the ATP-binding site of the EGFR kinase domain. This irreversible binding leads to sustained inhibition of EGFR signaling. The key innovation of AZD9291 lies in its selectivity for mutant forms of EGFR over the wild-type receptor. This selectivity is crucial for minimizing the dose-limiting toxicities, such as rash and diarrhea, that are commonly associated with the inhibition of wild-type EGFR in the skin and gastrointestinal tract.

Signaling Pathway Inhibition

By inhibiting the phosphorylation of mutant EGFR, AZD9291 effectively blocks downstream signaling pathways critical for tumor cell proliferation and survival, including the RAS-MAPK and PI3K-AKT pathways. Preclinical studies demonstrated that treatment with AZD9291 leads to a profound and sustained inhibition of phosphorylated EGFR (p-EGFR) and downstream effectors like ERK and S6 in tumor models.

Caption: EGFR signaling pathway and the inhibitory action of AZD9291.

Preclinical Pharmacokinetics and Pharmacodynamics

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of AZD9291 were extensively characterized in preclinical models, which were instrumental in predicting the human pharmacokinetics and efficacious dose.

Pharmacokinetics

AZD9291 demonstrated oral bioavailability in various animal species. In vivo studies in mice revealed that AZD9291 is metabolized into two active metabolites, AZ5104 and AZ7550. Notably, AZ5104 was found to be more potent than the parent compound, AZD9291. Mathematical modeling incorporating the exposure of both AZD9291 and its active metabolites was crucial for accurately predicting the clinical dose.

A key finding from preclinical studies was the superior brain penetration of this compound compared to other EGFR-TKIs like gefitinib, afatinib, and rociletinib. This characteristic suggested its potential for efficacy against brain metastases, a common site of disease progression in NSCLC patients.

Table 2: Preclinical Pharmacokinetic Parameters of AZD9291

| Species | Dosing | Key Findings |

| Mouse | Oral | Metabolized to active metabolites AZ5104 and AZ7550. |

| Rat | Oral | Radioactivity from [14C]this compound was rapidly absorbed and distributed into the brain. |

| Cynomolgus Monkey | Oral (micro-dosing) | [11C]this compound showed markedly greater brain exposure than [11C]rociletinib and [11C]gefitinib. |

Pharmacodynamics

Pharmacodynamic studies in tumor-bearing mice confirmed that AZD9291 effectively engages its target in vivo. A single oral dose of AZD9291 in mice with H1975 (L858R/T790M) xenografts resulted in strong and sustained inhibition of EGFR phosphorylation. This on-target activity correlated with the inhibition of downstream signaling pathways. Due to its irreversible binding, the pharmacodynamic effect of AZD9291 was observed to be more prolonged than what would be predicted by its pharmacokinetic half-life in mice.

Caption: Experimental workflow for in vivo pharmacodynamic assessment.

In Vivo Efficacy: Profound and Durable Tumor Regression

AZD9291 demonstrated remarkable anti-tumor activity in a range of preclinical models, including cell line-derived xenografts and genetically engineered mouse models of EGFR-mutant NSCLC.

Once-daily oral administration of AZD9291 induced significant, dose-dependent tumor regression in xenograft models harboring both EGFR sensitizing mutations (PC-9) and the T790M resistance mutation (H1975). Tumor shrinkage was observed at doses as low as 2.5 mg/kg/day.

Long-term dosing studies revealed the potential for complete and durable responses. In the PC-9 xenograft model, 40 daily doses of 5 mg/kg AZD9291 led to the disappearance of visible tumors in all treated animals, a response that was sustained for over 200 days. Similarly, in the H1975 model, complete responses were observed in the majority of treated mice. These preclinical efficacy data provided a strong rationale for the clinical development of AZD9291.

Table 3: Summary of In Vivo Efficacy Studies

| Model | EGFR Mutation | Treatment | Outcome |

| PC-9 Xenograft | Exon 19 deletion | AZD9291 (2.5 - 5 mg/kg/day) | Dose-dependent tumor regression; complete and durable responses with long-term dosing. |

| H1975 Xenograft | L858R + T790M | AZD9291 (2.5 - 5 mg/kg/day) | Dose-dependent tumor regression; complete responses in the majority of mice with long-term dosing. |

| EGFRm Transgenic | L858R or L858R/T790M | AZD9291 (5 mg/kg/day) | Significant and sustained tumor regression. |

| PC9 Brain Metastases | Exon 19 deletion | AZD9291 (clinically relevant doses) | Sustained tumor regression. |

Safety Pharmacology and Toxicology

A critical aspect of the preclinical development of AZD9291 was its safety profile. The selectivity of AZD9291 for mutant EGFR over wild-type EGFR was predicted to translate into an improved safety margin compared to earlier generation TKIs. In vivo toxicology studies were conducted in rats to assess the potential for adverse effects. The compound was generally well-tolerated in preclinical models, with minimal body weight loss observed even with long-term dosing. A key differentiating feature was the reduced incidence of hyperglycemia, a side effect linked to off-target inhibition of the insulin-like growth factor 1 receptor (IGF1R) by some earlier compounds.

Investigating Acquired Resistance

Even during preclinical development, the potential for acquired resistance to AZD9291 was an area of investigation. Studies using in vitro and in vivo models demonstrated that resistance could emerge through various mechanisms, including the activation of bypass signaling pathways involving RAS-MAPK. In some preclinical models, acquired resistance was associated with an increased dependence on RAS signaling. These findings highlighted the potential for combination therapies to overcome or delay the emergence of resistance. For instance, combining AZD9291 with a MEK inhibitor, such as selumetinib, showed promise in preclinical models of acquired resistance.

Conclusion

The discovery and preclinical development of AZD9291 represent a landmark achievement in targeted cancer therapy. Through a sophisticated medicinal chemistry effort, a highly potent and selective irreversible inhibitor of mutant EGFR was identified. Comprehensive preclinical evaluation demonstrated a promising profile of potent anti-tumor efficacy, favorable pharmacokinetics with excellent brain penetration, and a safety profile consistent with its selective mechanism of action. These robust preclinical data laid a solid foundation for the successful clinical development of AZD9291 (this compound), which has transformed the treatment landscape for patients with EGFR-mutated NSCLC.

Experimental Protocols

In Vitro Cell Proliferation Assay (General Protocol) Cells (e.g., PC-9, H1975) were seeded in 96-well plates and allowed to adhere overnight. The following day, cells were treated with a range of concentrations of AZD9291 or control compounds. After a defined incubation period (e.g., 72 hours), cell viability was assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. IC50 values were calculated from the dose-response curves.

EGFR Phosphorylation Assay (Western Blot) Cells were treated with AZD9291 for a specified time. Following treatment, cells were lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. Membranes were blocked and then incubated with primary antibodies against phosphorylated EGFR (p-EGFR) and total EGFR. After washing, membranes were incubated with a horseradish peroxidase-conjugated secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Efficacy Studies Female athymic nude or SCID mice were subcutaneously inoculated with human NSCLC cells (e.g., PC-9 or H1975). When tumors reached a predetermined size, mice were randomized into treatment and control groups. AZD9291, formulated in a suitable vehicle (e.g., 0.5% w/v hydroxypropyl methylcellulose / 0.1% w/v Tween 80), was administered orally once daily. Tumor volumes were measured regularly using calipers. Body weight and general health of the animals were monitored throughout the study.

Pharmacodynamic Studies in Xenograft Models Mice bearing established tumors were treated with a single oral dose of AZD9291. At various time points post-dose, animals were euthanized, and tumors were excised. Tumors were then either flash-frozen for biochemical analysis or fixed in formalin for immunohistochemical staining to assess the levels of p-EGFR and downstream signaling proteins.

Rat In Vivo Toxicology Studies Male RccHan:WIST rats were administered a single oral dose of the test compound suspended in 0.5% w/v HPMC/0.1% w/v Tween in deionized water. Animals were monitored for clinical signs of toxicity, and blood samples were collected at specified time points for analysis of parameters such as blood glucose levels. All animal studies were conducted in accordance with institutional and national animal welfare regulations.

References

- 1. Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. tandfonline.com [tandfonline.com]

- 5. The structure-guided discovery of this compound: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

Osimertinib's Effect on Downstream Signaling in Cancer Cells: A Technical Guide

Introduction

Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2] Unlike its predecessors, this compound is uniquely designed to selectively target both EGFR-TKI sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while largely sparing wild-type EGFR.[1][3] This selectivity enhances its therapeutic index, minimizing off-target effects.[3] This technical guide provides an in-depth exploration of this compound's mechanism of action, with a primary focus on its modulatory effects on critical downstream signaling pathways that drive cancer cell proliferation and survival. We will delve into the quantitative measures of its efficacy, detailed experimental protocols for its study, and visual representations of the molecular cascades it disrupts.

Core Mechanism of Action

This compound's therapeutic efficacy stems from its specific and potent mechanism of action. It functions as a mono-anilino-pyrimidine compound that forms a covalent bond with the cysteine-797 (C797) residue located in the ATP-binding site of the mutant EGFR kinase domain. This irreversible binding effectively blocks the autophosphorylation of the receptor, thereby preventing the initiation of downstream signaling cascades crucial for tumor growth and survival. A key feature of this compound is its high selectivity for mutant forms of EGFR over the wild-type receptor, which is a significant advantage over earlier generation TKIs.

Impact on Downstream Signaling Pathways

By inhibiting the kinase activity of mutant EGFR, this compound effectively shuts down multiple downstream signaling pathways that are constitutively active in EGFR-driven cancers. The two primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK (MAPK) cascades.

1. The PI3K/AKT/mTOR Pathway

The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, metabolism, survival, and proliferation. In EGFR-mutant cancers, this pathway is often hyperactivated. Upon EGFR activation, PI3K is recruited to the plasma membrane and phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3, in turn, recruits and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTOR, which promotes protein synthesis and cell growth.

This compound's inhibition of EGFR phosphorylation prevents the activation of PI3K, leading to a cascade of inhibitory effects downstream. This results in decreased phosphorylation of AKT and mTOR, ultimately leading to the suppression of cell proliferation and the induction of apoptosis.

2. The RAS/RAF/MEK/ERK (MAPK) Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS/RAF/MEK/ERK pathway, is another critical signaling cascade that regulates cell division, differentiation, and survival. Activation of EGFR leads to the recruitment of adaptor proteins like Grb2, which in turn activates the GTPase RAS. Activated RAS triggers a phosphorylation cascade involving RAF, MEK, and finally ERK. Phosphorylated ERK translocates to the nucleus to activate transcription factors that promote cell cycle progression.

This compound's blockade of EGFR prevents the activation of RAS and the subsequent phosphorylation cascade. This leads to decreased levels of phosphorylated ERK, resulting in cell cycle arrest and inhibition of proliferation.

Quantitative Data on this compound's Efficacy

The potency of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) values against various EGFR-mutant cancer cell lines.

| Cell Line | EGFR Mutation Status | This compound IC50 (nM) | Reference |

| PC-9 | Exon 19 deletion | 0.007 - 0.001 (sensitive) | |

| HCC827 | Exon 19 deletion | 0.0002 - 0.0003 (sensitive) | |

| H1975 | L858R, T790M | ~10-20 (sensitive) | |

| PC-9OR | Exon 19 del (this compound Resistant) | 1927 ± 124 | |

| HCC827OR | Exon 19 del (this compound Resistant) | 2807 ± 267 |

Mechanisms of Acquired Resistance

Despite its efficacy, acquired resistance to this compound can develop through various mechanisms, which can be broadly categorized as EGFR-dependent (on-target) or EGFR-independent (off-target).

-

On-Target Resistance: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, C797S, which prevents the covalent binding of this compound.

-

Off-Target Resistance: These mechanisms involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling. Common bypass tracks include:

-

MET Amplification: Leads to persistent activation of downstream pathways like PI3K/AKT and MAPK, independent of EGFR.

-

HER2 Amplification: Another receptor tyrosine kinase that can activate similar downstream pathways.

-

Downstream Pathway Alterations: Mutations in genes such as KRAS, BRAF, and PIK3CA can also confer resistance.

-

Experimental Protocols

Detailed methodologies are essential for the accurate investigation of this compound's effects on cancer cells.

1. Cell Viability Assay (MTT/CellTiter-Glo)

This assay is used to determine the concentration of this compound that inhibits cell growth by 50% (IC50).

-

Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the appropriate culture medium. Replace the existing medium with the drug-containing medium.

-

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Measurement (MTT Protocol):

-

Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 3-4 hours.

-

Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Measurement (CellTiter-Glo Protocol):

-

Add CellTiter-Glo reagent to each well, equal to the volume of the cell culture medium.

-

Shake the plate for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a luminometer.

-

2. Western Blot Analysis

This technique is used to detect changes in protein levels and phosphorylation status of EGFR and its downstream targets.

-

Cell Treatment & Lysis:

-

Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).

-

Wash cells with ice-cold PBS and add ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

SDS-PAGE and Transfer:

-

Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.

-

Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody (e.g., anti-phospho-EGFR, anti-phospho-AKT, anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane and add an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a digital imaging system.

-

Quantify band intensities using densitometry software. The membrane can be stripped and re-probed for total protein and loading controls (e.g., GAPDH, β-actin).

-

3. Immunoprecipitation (IP)

IP is used to isolate EGFR and its associated proteins to study protein-protein interactions.

-

Cell Lysis: Prepare cell lysates as described for Western Blotting, using a non-denaturing lysis buffer.

-

Pre-clearing Lysate: (Optional but recommended) Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

-

Immunoprecipitation:

-

Add the primary antibody (e.g., anti-EGFR) to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G beads and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation.

-

Remove the supernatant and wash the beads 3-4 times with ice-cold wash buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the bound proteins.

-

Centrifuge to pellet the beads. The supernatant containing the immunoprecipitated protein is ready for Western blot analysis.

-

References

Methodological & Application

Application Notes and Protocols for Establishing and Characterizing Osimertinib-Resistant Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing and characterizing osimertinib-resistant non-small cell lung cancer (NSCLC) cell lines. Understanding the mechanisms of resistance to this compound, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), is crucial for developing novel therapeutic strategies to overcome treatment failure.[1][2][3] This document outlines detailed protocols for generating resistant cell lines and for their subsequent molecular and phenotypic characterization.

Introduction

This compound is a cornerstone in the treatment of NSCLC patients with EGFR-activating mutations, including the T790M resistance mutation.[3] Despite its initial efficacy, acquired resistance to this compound inevitably develops, limiting its long-term clinical benefit.[2] The mechanisms of acquired resistance are heterogeneous and can be broadly categorized into EGFR-dependent and EGFR-independent alterations. Common resistance mechanisms include secondary mutations in the EGFR gene (e.g., C797S), amplification of bypass signaling pathways such as MET and HER2, activation of downstream pathways like RAS-MAPK and PI3K-AKT, and phenotypic changes like epithelial-mesenchymal transition (EMT). The development of robust in vitro models of this compound resistance is essential for studying these mechanisms and for the preclinical evaluation of new therapeutic approaches.

Data Presentation: Mechanisms of Acquired this compound Resistance

The following table summarizes the common molecular mechanisms of acquired resistance to this compound, categorized as either on-target (EGFR-dependent) or off-target (EGFR-independent).

| Category | Mechanism | Frequency (Approximate) | Key Molecular Changes | References |

| On-Target | Secondary EGFR Mutations | 6-22% | C797S, G724S, L718Q, L792H | |

| EGFR Amplification | Described | Increased EGFR copy number | ||

| Off-Target | MET Amplification | 15-30% | Increased MET copy number and protein expression | |

| HER2 (ERBB2) Amplification | 2-5% | Increased HER2 copy number and protein expression | ||

| Downstream Pathway Alterations | Variable | Mutations or amplifications in KRAS, BRAF, PIK3CA | ||

| Histologic/Phenotypic Transformation | 14-15% | Epithelial-to-Mesenchymal Transition (EMT), Small Cell Lung Cancer (SCLC) transformation | ||

| Oncogenic Fusions | Rare | RET, ALK fusions |

Experimental Protocols

Protocol 1: Establishment of this compound-Resistant Cell Lines by Dose-Escalation

This protocol describes a widely used method for generating this compound-resistant cell lines through continuous, stepwise exposure to increasing concentrations of the drug.

Workflow for Generating this compound-Resistant Cell Lines

References

Application Notes and Protocols for Osimertinib Subcutaneous Xenograft Study in Mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for conducting a subcutaneous xenograft study in mice to evaluate the efficacy of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

Introduction

This compound is an irreversible EGFR tyrosine kinase inhibitor selective for both EGFR sensitizing and T790M resistance mutations.[1] It effectively blocks downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[2][3] Subcutaneous xenograft models are a fundamental in vivo tool for assessing the anti-tumor efficacy of novel cancer therapeutics like this compound.[4][5] This document outlines the necessary protocols, from cell line selection to data analysis, for a robust and reproducible study.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a basis for experimental design and interpretation of results.

Table 1: In Vitro Inhibitory Potency of this compound (IC50 Values)

| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference(s) |

| PC-9 | Exon 19 deletion | 8 - 23 | |

| H1975 | L858R / T790M | 4.6 - 11 | |

| PC-9ER | Exon 19 deletion / T790M | 166 | |

| LoVo | Exon 19 deletion | 12.92 | |

| LoVo | L858R / T790M | 11.44 | |

| LoVo | Wild-Type EGFR | 493.8 | |

| Calu-3 | Wild-Type EGFR | 650 | |

| H2073 | Wild-Type EGFR | 461 |

Table 2: In Vivo Efficacy of this compound in Mouse Xenograft Models

| Cell Line | Mouse Strain | This compound Dose | Route | Outcome | Reference |

| PC-9 | Nude | 5 mg/kg/day | Oral | Total and sustained tumor regression | |

| H1975 | Nude | 5 mg/kg/day | Oral | Significant tumor shrinkage | |

| H1975 | Nude | 25 mg/kg/day | Oral | Well-tolerated with sustained efficacy | |

| PC-9 Luc+ | NSG | 1-15 mg/kg (increasing) | IP | Dose-dependent tumor inhibition | |

| PC-9 | NOD-SCID | 15 mg/kg (daily or weekly) | Oral | Complete absence of tumor cell homing to lungs |

Signaling Pathway and Experimental Workflow Diagrams

EGFR Signaling Pathway Inhibition by this compound

Caption: EGFR signaling cascade and the inhibitory action of this compound.

This compound Subcutaneous Xenograft Experimental Workflow

Caption: Step-by-step workflow for the this compound xenograft study.

Experimental Protocols

1. Cell Line Culture and Maintenance

-

Objective: To prepare a sufficient number of viable tumor cells for implantation.

-

Cell Lines:

-

PC-9: Human lung adenocarcinoma cell line with an EGFR exon 19 deletion.

-

H1975: Human lung adenocarcinoma cell line with EGFR L858R and T790M mutations.

-

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Procedure:

-

Culture cells until they reach 80-90% confluency.

-

Passage cells every 2-3 days.

-

Ensure cells are in the logarithmic growth phase before harvesting for injection.

-

2. Animal Models

-

Objective: To provide a suitable host for human tumor cell engraftment and growth.

-

Strain: Immunodeficient mice, such as BALB/c nude or NOD-scid IL2Rgammanull (NSG) mice. NSG mice are recommended for poorly engrafting cell lines.

-

Age: 4-6 weeks old.

-

Acclimatization: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

-

Housing: Maintain mice in a specific pathogen-free (SPF) environment with sterile bedding, food, and water. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.

3. Tumor Cell Inoculation

-

Objective: To establish subcutaneous tumors in mice.

-

Materials:

-

Harvested tumor cells

-

Sterile Phosphate-Buffered Saline (PBS) or serum-free medium

-

Matrigel (optional, but recommended to improve engraftment)

-

1 mL syringes with 25-27 gauge needles

-

-

Procedure:

-

Harvest cells using trypsin, then neutralize and wash 2-3 times with sterile PBS to remove any remaining medium or trypsin.

-

Perform a cell count using a hemocytometer and assess viability with Trypan Blue exclusion (viability should be >95%).

-

Centrifuge the required number of cells and resuspend the pellet in a sterile solution. A common suspension is a 1:1 mixture of cold PBS and Matrigel.

-

The final cell concentration should be between 1x10⁷ and 5x10⁷ cells/mL.

-

Anesthetize the mouse. Shave and sterilize the injection site on the right flank.

-

Gently lift the skin and inject 100-200 µL of the cell suspension subcutaneously.

-

Monitor the mice for recovery from anesthesia and for any adverse reactions.

-

4. Drug Preparation and Administration

-

Objective: To prepare and administer this compound to the treatment group.

-

Preparation of this compound:

-

Vehicle: A common vehicle for oral administration is 1% Polysorbate 80 (Tween 80) in sterile water.

-

Procedure: Weigh the required amount of this compound powder and suspend it in the vehicle. Vortex or sonicate until a uniform suspension is achieved. Prepare fresh daily.

-

-

Administration:

-

Route: Oral gavage is a common and clinically relevant route.

-

Dose: Doses ranging from 5 mg/kg to 25 mg/kg administered once daily have been shown to be effective. A starting dose of 5-10 mg/kg daily is recommended.

-

Volume: Administer a volume appropriate for the mouse's weight (typically 100-200 µL).

-

Control Group: The control group should receive the vehicle only, administered in the same volume and by the same route as the treatment group.

-

5. Tumor Growth Monitoring and Data Collection

-

Objective: To monitor tumor progression and the effects of treatment.

-

Procedure:

-

Once tumors are palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers.

-

Measure the length (L, the longest dimension) and width (W, the dimension perpendicular to the length).

-

Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .

-

Record the body weight of each mouse at the same frequency to monitor for signs of toxicity.

-

Randomize mice into treatment and control groups when the average tumor volume reaches approximately 100-150 mm³.

-

Continue monitoring until the tumors in the control group reach the predetermined endpoint (e.g., 1000-1500 mm³) or signs of morbidity appear.

-

6. Endpoint and Data Analysis

-

Objective: To analyze the collected data to determine the efficacy of this compound.

-

Primary Endpoint: Tumor growth inhibition.

-

Calculations:

-

Tumor Growth Inhibition (TGI %): TGI (%) = [1 - (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint)] x 100

-

T/C Ratio: T/C (%) = (Mean Tumor Volume of Treated Group at Endpoint / Mean Tumor Volume of Control Group at Endpoint) x 100. A lower T/C ratio indicates greater efficacy.

-

-

Statistical Analysis:

-

Compare the mean tumor volumes between the treated and control groups using an appropriate statistical test, such as a Student's t-test or ANOVA.

-

A p-value of <0.05 is typically considered statistically significant.

-

Analyze body weight data to assess treatment-related toxicity.

-

Disclaimer: This protocol is intended for research purposes only. All animal experiments must be conducted in compliance with local regulations and approved by an Institutional Animal Care and Use Committee (IACUC). The specific details of the protocol may need to be optimized for different cell lines and experimental conditions.

References

- 1. A consensus on the role of this compound in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zebrafish Xenograft Model of Human Lung Cancer for Evaluating this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Developing Patient-Derived Xenograft (PDX) Models for Osimertinib Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and utilization of patient-derived xenograft (PDX) models in the study of osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This document outlines the protocols for establishing PDX models from non-small cell lung cancer (NSCLC) patient tumors, conducting in vivo efficacy studies with this compound, and performing essential molecular and histological analyses.

Introduction

This compound is a cornerstone in the treatment of NSCLC patients with activating EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, are invaluable preclinical tools that preserve the histological and genetic characteristics of the original tumor.[3][4] These models are instrumental in evaluating therapeutic efficacy, investigating mechanisms of drug resistance, and developing personalized treatment strategies.[5]

Core Applications

-

Preclinical Efficacy Testing: Evaluating the anti-tumor activity of this compound in a setting that closely mimics the patient's tumor.

-

Pharmacodynamic (PD) Studies: Assessing the molecular effects of this compound on the EGFR signaling pathway within the tumor tissue.

-

Resistance Mechanism Investigation: Establishing and characterizing this compound-resistant PDX models to identify and study mechanisms of acquired resistance.

-

Combination Therapy Evaluation: Testing the efficacy of this compound in combination with other therapeutic agents to overcome resistance or enhance anti-tumor activity.

Signaling Pathways

This compound exerts its therapeutic effect by selectively and irreversibly inhibiting mutant EGFR, thereby blocking downstream signaling pathways crucial for tumor cell proliferation and survival.

EGFR Signaling Pathway and Inhibition by this compound

The binding of epidermal growth factor (EGF) to its receptor (EGFR) triggers a signaling cascade involving the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are critical for cell growth and survival. In NSCLC, activating mutations in EGFR lead to the constitutive activation of these pathways. This compound covalently binds to the cysteine-797 residue in the ATP-binding site of mutant EGFR, effectively blocking its kinase activity and inhibiting downstream signaling.

References

- 1. What is the mechanism of this compound mesylate? [synapse.patsnap.com]

- 2. This compound in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and immunohistochemical characterization of patient-derived xenograft models for muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. championsoncology.com [championsoncology.com]

- 5. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

Application Notes and Protocols for Osimertinib Treatment in Orthotopic Lung Cancer Mouse Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the establishment of orthotopic lung cancer mouse models and subsequent treatment with osimertinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). The methodologies outlined are based on established preclinical research to ensure reproducibility and relevance for investigating drug efficacy and mechanisms of action.

Mechanism of Action of this compound

This compound is a potent and irreversible inhibitor of EGFR, specifically targeting both sensitizing mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation.[1][2] By covalently binding to the cysteine-797 residue in the ATP-binding site of the mutant EGFR, this compound effectively blocks the downstream signaling pathways crucial for tumor cell proliferation and survival, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[1][3][4] Its high selectivity for mutant EGFR over wild-type EGFR minimizes off-target effects, offering a favorable therapeutic window.

Below is a diagram illustrating the signaling pathway inhibited by this compound.

Experimental Protocols

Protocol 1: Establishment of Orthotopic Lung Cancer Mouse Model

This protocol describes two common methods for establishing orthotopic lung tumors in mice: intrathoracic injection and tail vein injection. The choice of method may depend on the desired tumor localization and metastatic properties.

Materials:

-

Human non-small cell lung cancer (NSCLC) cell lines (e.g., A549, PC-9, H1975) expressing luciferase for in vivo imaging.

-

Immunocompromised mice (e.g., BALB/c nude, NOD-SCID, or NSG), 6-8 weeks old.

-

Matrigel® Basement Membrane Matrix.

-

Phosphate-buffered saline (PBS), sterile.

-

Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

-

Insulin syringes with 28-30 gauge needles.

Method A: Intrathoracic Injection

-

Culture NSCLC cells to ~80% confluency. Harvest and wash the cells with sterile PBS.

-

Resuspend the cells in a 1:1 mixture of cold sterile PBS and Matrigel at a concentration of 5x10^6 cells/mL. Keep the cell suspension on ice.

-

Anesthetize the mouse and place it in the right lateral decubitus position.

-

Insert a 30-gauge needle into the left lateral chest wall, through the intercostal space into the lung parenchyma.

-

Slowly inject 20-50 µL of the cell suspension (containing 1-2.5x10^5 cells).

-

Withdraw the needle and monitor the mouse for recovery.

Method B: Tail Vein Injection

-

Prepare the NSCLC cell suspension in sterile PBS at a concentration of 2x10^7 cells/mL.

-

Warm the mouse under a heat lamp to dilate the tail veins.

-

Load a 1 mL syringe with a 28-gauge needle with 100 µL of the cell suspension (2x10^6 cells).

-

Secure the mouse in a restrainer and clean the tail with an alcohol wipe.

-

Insert the needle into one of the lateral tail veins and slowly inject the cell suspension.

-

Monitor the mouse for any signs of distress.

Protocol 2: this compound Treatment

This protocol provides a general guideline for the administration of this compound to mice with established orthotopic lung tumors. Dosing and schedule may require optimization based on the specific cell line and mouse model used.

Materials:

-

This compound (pharmaceutical grade).

-

Vehicle for dissolving this compound (e.g., 0.5% HPMC + 0.1% Tween 80 in sterile water).

-

Oral gavage needles or equipment for intraperitoneal (IP) injection.

Procedure:

-

Prepare the this compound formulation at the desired concentration.

-

Once tumors are established and detectable via bioluminescence imaging (typically 2-3 weeks post-inoculation), randomize mice into treatment and control groups.

-

Administer this compound or vehicle to the respective groups. Common administration routes include oral gavage or IP injection.

-

Monitor tumor growth regularly (e.g., twice weekly) using bioluminescence imaging.

-

Record mouse body weight and observe for any signs of toxicity.

Below is a diagram illustrating the general experimental workflow.

Data Presentation

The following tables summarize key quantitative data from various studies on this compound treatment in orthotopic lung cancer mouse models.

Table 1: Orthotopic Model Establishment Parameters

| Cell Line | Mouse Strain | Inoculation Method | Number of Cells Injected | Reference |

| 3LL | C57BL/6 | Intrathoracic | Not Specified | |

| A549 | BALB/c Nude | Intrathoracic | 5x10^6 | |

| PC-9 (Luc+) | NSG | Tail Vein | Not Specified | |

| PC14PE6 | BALB/c Nude | Intrathoracic | 0.5x10^6, 1x10^6, 2x10^6 | |

| PC-9 (Luc+) | NOD-SCID | Tail Vein | 2x10^6 | |

| H1975 | Nude | Intrathoracic | 2x10^6 |

Table 2: this compound Treatment Protocols

| Cell Line | Mouse Strain | This compound Dose | Administration Route | Treatment Schedule | Reference |

| PC-9 (Luc+) | NSG | 1-15 mg/kg (increasing) | Intraperitoneal | 5 days/week | |

| PC-9 (Luc+) | NOD-SCID | 15 mg/kg | Oral | Daily or Weekly | |

| PC-9 (Luc+) | NOD-SCID | 25 mg/kg | Oral | Daily or Weekly |

Monitoring and Efficacy Assessment

The primary method for monitoring tumor growth in orthotopic lung models is through non-invasive in vivo imaging, most commonly bioluminescence imaging (BLI) for luciferase-expressing tumor cells. This allows for longitudinal tracking of tumor burden and response to treatment. At the end of the study, tumors and metastatic tissues can be harvested for histological and molecular analysis to further assess treatment efficacy.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of action of this compound mesylate? [synapse.patsnap.com]

- 4. What is the mechanism of this compound mesylate? [synapse.patsnap.com]

Quantifying Osimertinib and its Metabolites: A Detailed Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of validated methods for the quantification of osimertinib and its active metabolites, AZ5104 and AZ7550, in human plasma and dried blood spots (DBS).

This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations. Therapeutic drug monitoring (TDM) of this compound and its metabolites is crucial for optimizing treatment efficacy and minimizing toxicity. This application note details the established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for accurate and precise quantification in both plasma and DBS matrices.

Signaling Pathway and Metabolism of this compound

This compound selectively and irreversibly inhibits mutant forms of EGFR, including the T790M resistance mutation.[1] Its primary metabolic pathways are oxidation and dealkylation, predominantly mediated by the cytochrome P450 enzyme CYP3A4.[2][3] This process yields two pharmacologically active metabolites, AZ5104 and AZ7550, which circulate in plasma at approximately 10% of the parent drug's concentration.[1][2]

Quantitative Analysis of this compound and its Metabolites

The gold standard for quantifying this compound and its metabolites in biological matrices is LC-MS/MS, owing to its high sensitivity and specificity. The following tables summarize the key quantitative parameters from validated methods for both plasma and DBS.

Table 1: Quantitative LC-MS/MS Parameters for this compound and Metabolites in Human Plasma

| Parameter | This compound | AZ5104 | AZ7550 | Reference |

| Linearity Range (ng/mL) | 1.25 - 3000 | 1.5 - 120 | 1.5 - 120 | |

| 1 - 729 | 1 - 729 | 1 - 729 | ||

| 10 - 1000 | - | - | ||

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.25 | 1.5 | 1.5 | |

| 1 | 1 | 1 | ||

| Intra-day Precision (%RSD) | < 10% | < 15% | < 15% | |

| Inter-day Precision (%RSD) | < 10% | < 15% | < 15% | |

| Accuracy (%) | 93.2 - 99.3 | Within ±15% | Within ±15% | |

| Recovery (%) | 92.72 ± 6.6 | - | - |

Table 2: Quantitative LC-MS/MS Parameters for this compound and Metabolites in Dried Blood Spots (DBS)

| Parameter | This compound | AZ5104 | AZ7550 | Reference |

| Linearity Range (ng/mL) | 1 - 729 | 1 - 729 | 1 - 729 | |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 1 | 1 | |

| Intra-day Precision (%RSD) | 0.5 - 10.3 | Validated | Validated | |

| Inter-day Precision (%RSD) | 0.5 - 10.3 | Validated | Validated | |

| Accuracy (%) | 96.7 - 99.6 | Validated | Validated | |

| Recovery (%) | 91.89 ± 4.10 | - | - |

Experimental Protocols

Detailed methodologies for the quantification of this compound and its metabolites are provided below. These protocols are based on established and validated LC-MS/MS methods.

Experimental Workflow

The general workflow for the analysis of this compound and its metabolites in both plasma and DBS involves sample collection, preparation, LC-MS/MS analysis, and data processing.

Protocol 1: Quantification in Human Plasma

This protocol is based on protein precipitation followed by LC-MS/MS analysis.

1. Materials and Reagents:

-

Blank human plasma (K2EDTA)

-

This compound, AZ5104, and AZ7550 analytical standards

-

Internal Standard (IS) (e.g., Propranolol, Pazopanib, or isotopically labeled this compound)

-

Acetonitrile or Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Water (LC-MS grade)

2. Stock and Working Solutions Preparation:

-

Prepare individual stock solutions of this compound, AZ5104, AZ7550, and the IS in a suitable solvent (e.g., DMSO or methanol).

-

Prepare working solutions by diluting the stock solutions with acetonitrile/water (50:50, v/v).

3. Calibration Standards and Quality Control (QC) Samples:

-

Prepare calibration standards by spiking blank human plasma with the appropriate working solutions to achieve a concentration range (e.g., 1.25 to 300 ng/mL).

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

4. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 300 µL of cold acetonitrile or methanol containing the internal standard.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

5. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 analytical column (e.g., Agilent Zorbax SB-C18, 150 mm × 4.6 mm, 5 µm or Kinetex EVO C18, 2.1 × 150 mm, 2.6 µm).

-

Mobile Phase:

-

A: 0.1% or 0.2% formic acid in water.

-

B: Acetonitrile or methanol.

-

-

Flow Rate: 0.4 mL/min.

-

Gradient Elution: A suitable gradient to ensure separation of the analytes and IS.

-

MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound, AZ5104, AZ7550, and the IS.

Protocol 2: Quantification in Dried Blood Spots (DBS)